molecular formula C15H21FN2O2 B14777131 Tert-butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B14777131
M. Wt: 280.34 g/mol
InChI Key: IEDYIVQVXJQGQC-UHFFFAOYSA-N
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Description

cis-tert-Butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21FN2O2. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural properties, which include a pyrrolidine ring substituted with an amino group and a fluorophenyl group.

Preparation Methods

The synthesis of cis-tert-Butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate typically involves several steps. One common method includes the reaction of tert-butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and reducing agents such as L-selectride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

cis-tert-Butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like L-selectride to yield different reduced forms.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions with other chemical entities. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-tert-Butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

cis-tert-Butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and cis-3,4-diphenylpyrrolidine derivatives . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of cis-tert-Butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate lies in its combination of an amino group and a fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDYIVQVXJQGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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